Cas no 17834-02-5 (6-Hydroxy Warfarin)

6-Hydroxy Warfarin 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)-
- 6-HYDROXYWARFARIN
- 3-(α-Acetonylbenzyl)-4,6-dihydrocoumarin
- 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
- NCGC00165929-01
- Q27286027
- CHEMBL148730
- AKOS040755432
- FT-0637611
- Warfarin-alcohol
- PD039352
- FT-0670233
- A812359
- MFCD00272665
- 6-monohydroxywarfarin
- 17834-02-5
- (R)-6-Hydroxy Warfarin
- JFCOGWFGPAUYNK-UHFFFAOYSA-N
- DTXSID50939073
- 4,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
- 6-HYDROXYWARFARIN, (RS)-
- AKOS030239603
- 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one
- UNII-P25D26M0HK
- 6-Hydroxy Warfarin
- 2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)-
- SCHEMBL1478281
- 3-(alpha-Acetonylbenzyl)-4,6-dihydrocoumarin
- J-011369
- 6-Hydroxywarfarin-d5
- 6-HYDROXYWARFARIN, (+/-)-
- 3-(.alpha.-Acetonylbenzyl)-4,6-dihydroxycoumarin
- 2,6-dihydroxy-3-(3-oxo-1-phenyl-butyl)chromen-4-one
- P25D26M0HK
- (S)-6-Hydroxy Warfarin
- 4-6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
- 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
-
- MDL: MFCD00272665
- インチ: InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3
- InChIKey: IQWPEJBUOJQPDE-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
計算された属性
- せいみつぶんしりょう: 324.10000
- どういたいしつりょう: 324.099774
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 83.8
じっけんとくせい
- 色と性状: 淡棕色固体
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 119-120 °C
- ふってん: 581.7±50.0 °C at 760 mmHg
- フラッシュポイント: 214.4±23.6 °C
- 屈折率: 1.659
- PSA: 87.74000
- LogP: 3.31520
- じょうきあつ: 0.0±1.7 mmHg at 25°C
6-Hydroxy Warfarin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: 26-39
-
危険物標識:
- セキュリティ用語:S26-39
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R22
6-Hydroxy Warfarin 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
6-Hydroxy Warfarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20680-1mg |
6-hydroxy Warfarin |
17834-02-5 | 98% | 1mg |
¥1011.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20680-500ug |
6-hydroxy Warfarin |
17834-02-5 | 98% | 500ug |
¥579.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20680-10mg |
6-hydroxy Warfarin |
17834-02-5 | 98% | 10mg |
¥6203.00 | 2023-09-09 | |
TRC | H996120-50mg |
6-Hydroxy Warfarin |
17834-02-5 | 50mg |
$1654.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210519-5mg |
6-Hydroxy Warfarin, |
17834-02-5 | 5mg |
¥2708.00 | 2023-09-05 | ||
1PlusChem | 1P0026FP-5mg |
2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)- |
17834-02-5 | ≥98% | 5mg |
$276.00 | 2025-02-19 | |
A2B Chem LLC | AB00853-5mg |
2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)- |
17834-02-5 | ≥98% | 5mg |
$292.00 | 2024-04-20 | |
TRC | H996120-5mg |
6-Hydroxy Warfarin |
17834-02-5 | 5mg |
$ 219.00 | 2023-09-07 | ||
TRC | H996120-10mg |
6-Hydroxy Warfarin |
17834-02-5 | 10mg |
$ 391.00 | 2023-09-07 | ||
TRC | H996120-25mg |
6-Hydroxy Warfarin |
17834-02-5 | 25mg |
$ 931.00 | 2023-09-07 |
6-Hydroxy Warfarin 関連文献
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Jusheng Lu,Yuanjian Zhang,Henan Li,Jiachao Yu,Songqin Liu Chem. Commun. 2014 50 13896
-
Jusheng Lu,Yuanjian Zhang,Henan Li,Jiachao Yu,Songqin Liu Chem. Commun. 2014 50 13896
6-Hydroxy Warfarinに関する追加情報
Introduction to 6-Hydroxy Warfarin (CAS No. 17834-02-5)
6-Hydroxy Warfarin, with the chemical identifier CAS No. 17834-02-5, is a significant metabolite of the well-known anticoagulant drug Warfarin. This compound has garnered considerable attention in the field of pharmaceutical chemistry and medicine due to its pharmacological properties and potential therapeutic applications. Warfarin, a derivative of coumarin, is widely prescribed for its ability to inhibit vitamin K-dependent clotting factors, thereby reducing the risk of thromboembolic disorders. The metabolism of Warfarin produces several active and inactive metabolites, among which 6-hydroxy Warfarin plays a crucial role in determining the drug's efficacy and safety profile.
The synthesis and characterization of 6-hydroxy Warfarin have been extensively studied to understand its role in drug metabolism. Chemically, 6-hydroxy Warfarin is formed through the hydroxylation of the coumarin ring, a process primarily mediated by cytochrome P450 enzymes. This metabolic pathway is highly relevant in pharmacokinetics, as it influences how quickly the drug is cleared from the body and how its effects are modulated over time. Understanding these metabolic pathways is essential for optimizing dosing regimens and predicting individual responses to therapy.
In recent years, research on 6-hydroxy Warfarin has expanded beyond its role as a mere metabolite. Studies have begun to explore its potential pharmacological activities, suggesting that it may possess anticoagulant properties similar to those of parent compound but with potentially different duration or intensity of action. This has opened up new avenues for therapeutic development, particularly in situations where a more controlled or prolonged anticoagulant effect is desired. Additionally, the study of 6-hydroxy Warfarin's interactions with biological targets has provided insights into the mechanisms of action of Warfarin, contributing to a deeper understanding of anticoagulant therapy.
The pharmacokinetic behavior of 6-hydroxy Warfarin is another area of active investigation. Unlike its parent compound, which has a relatively long half-life due to extensive metabolism, 6-hydroxy Warfarin exhibits a shorter half-life. This difference in metabolic clearance rates can significantly impact therapeutic outcomes, particularly in patients with impaired liver function or those taking other drugs that affect metabolic pathways. Research has shown that variations in genes encoding cytochrome P450 enzymes can lead to significant differences in the levels of 6-hydroxy Warfarin, influencing both efficacy and side effect profiles.
The clinical significance of 6-hydroxy Warfarin has also been highlighted in studies examining drug-drug interactions. Since many drugs are metabolized by the same cytochrome P450 enzymes responsible for metabolizing Warfarin, co-administration can lead to altered levels of both parent drug and metabolites. For instance, drugs that induce cytochrome P450 activity can increase the clearance of both Warfarin and its metabolites, including 6-hydroxy Warfarin, potentially leading to subtherapeutic levels of anticoagulation. Conversely, drugs that inhibit these enzymes can decrease clearance, increasing the risk of bleeding. Understanding these interactions is crucial for clinicians managing patients on anticoagulant therapy.
In conclusion, 6-hydroxy Warfarin(CAS No. 17834-02-5) is not just a byproduct of drug metabolism but a compound with its own pharmacological significance. Its role in determining therapeutic outcomes and its potential as a therapeutic agent itself make it a subject of great interest in contemporary pharmaceutical research. As our understanding of metabolic pathways and drug interactions continues to evolve, compounds like 6-hydroxy Warfarin are likely to play an increasingly important role in personalized medicine and tailored therapeutic strategies.
17834-02-5 (6-Hydroxy Warfarin) 関連製品
- 2610-86-8(2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1))
- 17834-03-6(7-Hydroxy Warfarin)
- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)
- 2228661-97-8(3-fluoro-4-methyl-4-phenylpentan-1-amine)
- 21144-93-4(1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid)
- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)
- 2137687-87-5(2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine)
- 35349-68-9(2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-)
- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)
- 1226432-51-4(5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)
